molecular formula C9H11NO4 B15196225 N-Hydroxytyrosine CAS No. 64448-49-3

N-Hydroxytyrosine

Cat. No.: B15196225
CAS No.: 64448-49-3
M. Wt: 197.19 g/mol
InChI Key: CNIUEVQJABPUIJ-QMMMGPOBSA-N
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Description

N-Hydroxytyrosine is a derivative of L-tyrosine, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the replacement of one of the amino hydrogen atoms with a hydroxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Hydroxytyrosine can be synthesized through various methods. One common approach involves the hydroxylation of L-tyrosine using specific enzymes or chemical reagents. For instance, the Sharpless aminohydroxylation method has been employed to synthesize enantio-pure this compound. This method involves the oxidation of a cinnamate derivative to yield an optically active diol, which is then converted to the desired aminohydroxy compound .

Industrial Production Methods

Industrial production of this compound often involves biotechnological approaches, such as the use of genetically engineered microorganisms. These microorganisms can be designed to express enzymes that catalyze the hydroxylation of L-tyrosine, leading to the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxytyrosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

N-Hydroxytyrosine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-Hydroxytyrosine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. In the context of its antimicrobial activity, this compound targets bacterial cell walls and membranes, disrupting their integrity and leading to cell death .

Comparison with Similar Compounds

N-Hydroxytyrosine can be compared to other similar compounds, such as hydroxytyrosol and oleuropein. While all these compounds share a hydroxy group, their structures and biological activities differ. Hydroxytyrosol, for example, is known for its potent antioxidant properties, whereas oleuropein has significant antimicrobial activity.

List of Similar Compounds

This compound stands out due to its versatility and the breadth of its applications, making it a compound of significant interest in both scientific research and industrial applications.

Properties

CAS No.

64448-49-3

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

(2S)-2-(hydroxyamino)-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C9H11NO4/c11-7-3-1-6(2-4-7)5-8(10-14)9(12)13/h1-4,8,10-11,14H,5H2,(H,12,13)/t8-/m0/s1

InChI Key

CNIUEVQJABPUIJ-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)NO)O

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NO)O

Origin of Product

United States

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